(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a thioxo group and a phenylallylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one typically involves the reaction of 2-thioxoimidazolidin-4-one with an appropriate aldehyde or ketone under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with the carbonyl compound to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to generate the ylide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-thione: Contains an additional thione group.
Uniqueness
(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)15-13(17)14-11/h2-8H,1H3,(H2,14,15,16,17)/b9-7+,11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKJTOYYQZONP-BGZVTZOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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